molecular formula C12H10ClNO2 B6367851 6-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111105-46-4

6-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367851
CAS RN: 1111105-46-4
M. Wt: 235.66 g/mol
InChI Key: KOKDYMRYXTYPDE-UHFFFAOYSA-N
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Description

6-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% (6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95%) is a small molecule compound with a molecular weight of 211.64 g/mol and a melting point of 65-67 °C. It is a white crystalline solid, soluble in water and ethanol, and insoluble in other organic solvents. 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% is a versatile reagent that has been used in various laboratory experiments and scientific research applications.

Scientific Research Applications

6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, the synthesis of antifungal agents, and the synthesis of inhibitors of enzymes involved in the biosynthesis of steroids. It has also been used in the synthesis of inhibitors of the enzyme tyrosinase, which is responsible for the production of melanin in the skin.

Mechanism of Action

The mechanism of action of 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the skin. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction of tyrosine to melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% have not been extensively studied. However, it is believed to have a potential role in the inhibition of tyrosinase activity, which could lead to decreased melanin production in the skin. This could potentially lead to decreased skin pigmentation and lightening of the skin.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% is its versatility as a reagent. It is easy to synthesize, and can be used in a wide variety of laboratory experiments. Additionally, it is relatively inexpensive and has a low toxicity profile, making it a safe and cost-effective reagent.
However, there are some limitations to its use. For example, it is not very soluble in organic solvents, and it is not very stable in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different systems.

Future Directions

There are many potential future directions for research involving 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95%. For example, further research could be conducted to better understand its mechanism of action, and to determine its effects in different systems. Additionally, further research could be conducted to explore its potential applications in drug development, as well as its potential use in cosmetic applications. Finally, further research could be conducted to explore its potential toxicity and safety profile.

Synthesis Methods

6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% can be synthesized by reacting 2-chloro-5-methoxyphenol with pyridine hydrochloride in an aqueous solution. The reaction is carried out at room temperature and takes approximately 5 hours to complete. The product is then isolated by filtration and recrystallized from a mixture of ethanol and water.

properties

IUPAC Name

6-(2-chloro-5-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-8-5-6-10(13)9(7-8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDYMRYXTYPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682993
Record name 6-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine

CAS RN

1111105-46-4
Record name 6-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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